

comparative analysis of enzymes acting on "trans-27-methyloctacos-2-enoyl-CoA"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-27-methyloctacos-2-enoyl-CoA*

Cat. No.: *B15599313*

[Get Quote](#)

Comparative Analysis of Enzymes Acting on trans-27-methyloctacos-2-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key enzymes known to act on trans-2-enoyl-CoA substrates, with a specific focus on the very-long-chain fatty acid (VLCFA) derivative, **trans-27-methyloctacos-2-enoyl-CoA**. This molecule is a critical intermediate in the elongation of very-long-chain fatty acids, a metabolic pathway with significant implications in various physiological and pathological processes.

Introduction to trans-27-methyloctacos-2-enoyl-CoA and its Metabolizing Enzymes

trans-27-methyloctacos-2-enoyl-CoA is a C29 branched-chain fatty acyl-CoA. Its structure suggests it is an intermediate in the synthesis or degradation of very-long-chain fatty acids. The primary enzymes that catalyze reactions involving trans-2-enoyl-CoA substrates are trans-2-enoyl-CoA reductases (TECR) and enoyl-CoA hydratases (ECH).

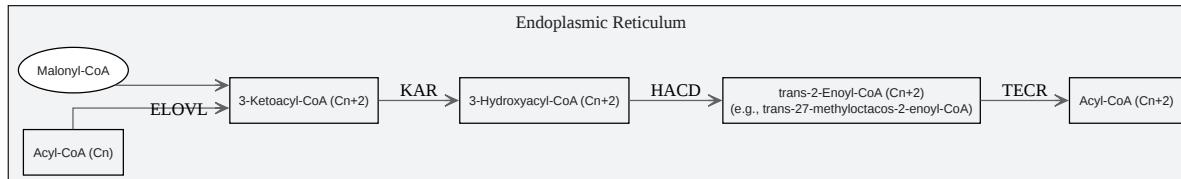
- Trans-2-enoyl-CoA Reductase (TECR): This enzyme catalyzes the final step in the VLCFA elongation cycle, reducing the trans-2 double bond to a saturated acyl-CoA. This reaction is

NADPH-dependent[1]. The human TECR is known to be involved in the synthesis of VLCFAs, which are essential components of sphingolipids and other complex lipids[2].

- Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the trans-2 double bond to form a 3-hydroxyacyl-CoA. This is a key step in the β -oxidation pathway of fatty acid degradation[3][4]. There are different isoforms of ECH with varying substrate specificities[5].

Comparative Performance of Enzymes

Direct quantitative data for the enzymatic activity on **trans-27-methyloctacos-2-enoyl-CoA** is not readily available in the current literature. However, by examining the substrate specificity of these enzymes on other long-chain and very-long-chain fatty acyl-CoAs, we can infer their potential activity on this specific substrate.

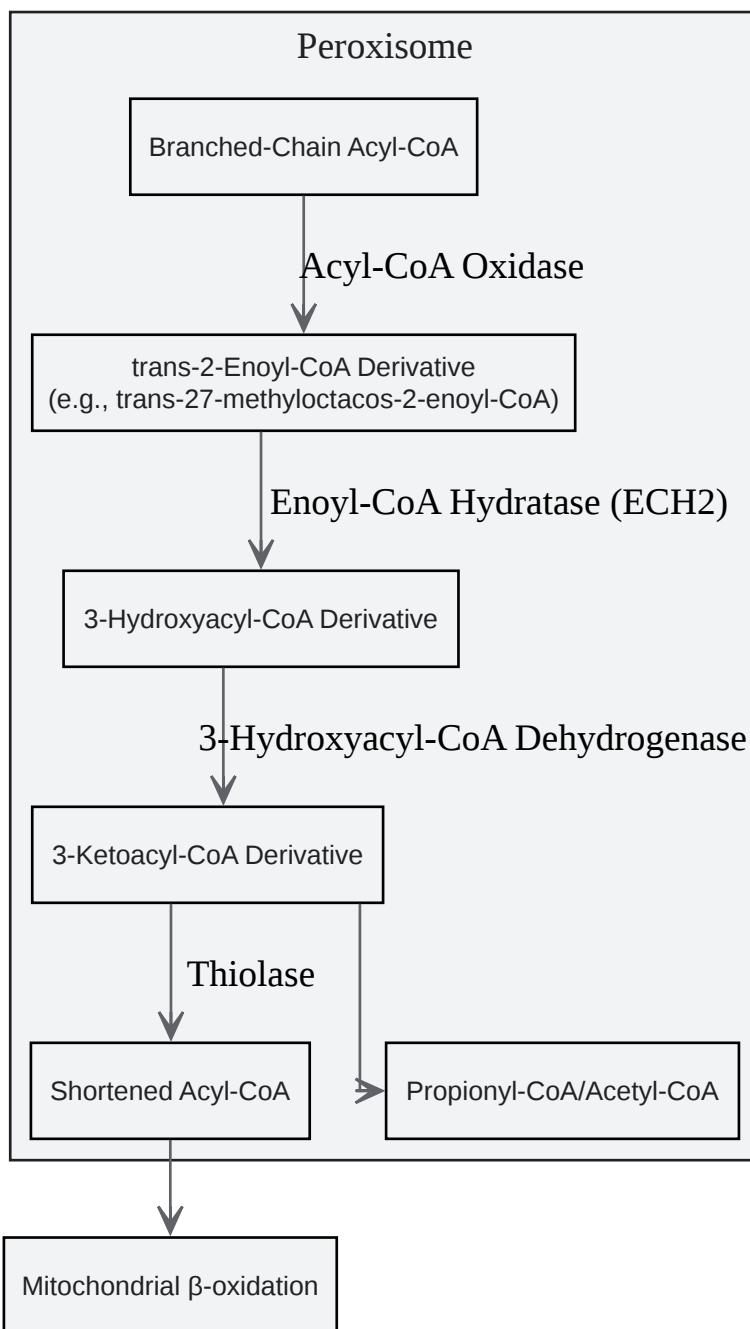

Enzyme Family	Enzyme Name(s)	General Substrate Preference	Potential Activity on trans-27-methyloctacos-2-enoyl-CoA	Cofactor	Cellular Localization
Trans-2-enoyl-CoA Reductase	TECR	Long-chain and very-long-chain trans-2-enoyl-CoAs ^{[1][6]}	Likely to be the primary enzyme for its reduction in the VLCFA elongation pathway.	NADPH ^[1]	Endoplasmic Reticulum ^[2]
Enoyl-CoA Hydratase	ECH1 (mitochondria) I), ECH2 (peroxisomal)	ECH1: Short-to long-chain trans-2-enoyl-CoAs. The rate decreases with increasing chain length ^[3] . ECH2: Active on a broad range of chain lengths.	Activity is possible, especially by peroxisomal isoforms involved in branched-chain fatty acid degradation, but likely lower than on preferred substrates.	None	Mitochondria, Peroxisomes

Signaling and Metabolic Pathways

The metabolism of **trans-27-methyloctacos-2-enoyl-CoA** is integrated into the broader network of fatty acid metabolism, which has significant signaling implications.

Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway

trans-27-methyloctacos-2-enoyl-CoA is a key intermediate in the VLCFA elongation cycle, which occurs in the endoplasmic reticulum. This pathway is responsible for the synthesis of fatty acids with 22 or more carbons.



[Click to download full resolution via product page](#)

VLCFA Elongation Pathway

Branched-Chain Fatty Acid Metabolism

The methyl branch in **trans-27-methyloctacos-2-enoyl-CoA** suggests it is part of the branched-chain fatty acid metabolic network. These pathways often involve peroxisomal β -oxidation.

[Click to download full resolution via product page](#)Branched-Chain Fatty Acid β -Oxidation

Experimental Protocols

Detailed experimental protocols for assessing enzyme activity on **trans-27-methyloctacos-2-enoyl-CoA** are not available. However, established methods for long-chain acyl-CoA substrates can be adapted.

General Experimental Workflow

[Click to download full resolution via product page](#)

General Experimental Workflow

Protocol 1: Spectrophotometric Assay for *trans*-2-enoyl-CoA Reductase (TECR) Activity

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

- Microsomal fraction containing TECR
- Tris-HCl buffer (pH 7.4)
- NADPH
- ***trans*-27-methyloctacos-2-enoyl-CoA** (or other long-chain *trans*-2-enoyl-CoA substrate)
- Bovine Serum Albumin (BSA) to solubilize the long-chain substrate
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, BSA, and the microsomal fraction in a cuvette.
- Add the *trans*-2-enoyl-CoA substrate to the reaction mixture. Due to the hydrophobicity of the substrate, it should be pre-complexed with BSA.
- Initiate the reaction by adding NADPH.
- Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
- The rate of NADPH oxidation is proportional to the TECR activity. The molar extinction coefficient for NADPH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$.

Note: The high hydrophobicity of ***trans*-27-methyloctacos-2-enoyl-CoA** can lead to substrate insolubility. The use of BSA or a mild non-ionic detergent is crucial for accurate measurements.

Protocol 2: HPLC-Based Assay for Enoyl-CoA Hydratase (ECH) Activity

This method directly measures the formation of the 3-hydroxyacyl-CoA product from the trans-2-enoyl-CoA substrate.

Materials:

- Enzyme source (e.g., peroxisomal fraction)
- Reaction buffer (e.g., phosphate buffer, pH 7.0)
- **trans-27-methyloctacos-2-enoyl-CoA** (or other long-chain trans-2-enoyl-CoA substrate)
- Quenching solution (e.g., acidic solution to stop the reaction)
- HPLC system with a C18 reverse-phase column and a UV detector (260 nm)
- Mobile phase gradient (e.g., acetonitrile and a buffered aqueous solution)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Procedure:

- Set up the enzymatic reaction by combining the enzyme source, reaction buffer, and substrate.
- Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time.
- Stop the reaction by adding the quenching solution.
- Centrifuge the sample to remove precipitated protein.
- Analyze the supernatant by reverse-phase HPLC to separate the substrate (trans-2-enoyl-CoA) from the product (3-hydroxyacyl-CoA).
- Quantify the product peak area at 260 nm (the absorbance maximum of the CoA moiety). The amount of product formed is directly proportional to the enzyme activity.

Inhibitors

Several classes of compounds are known to inhibit the VLCFA elongation pathway. While specific inhibitors for TECR acting on branched-chain substrates are not well-documented, inhibitors of the elongase (ELOVL) enzymes are known.

- **Herbicides:** Certain classes of herbicides, such as chloroacetamides and thiocarbamates, are known to inhibit VLCFA elongases[10][11][12]. These compounds could indirectly affect the flux through the pathway and the availability of substrates for TECR.
- **Branched-Chain Fatty Acids:** Some studies suggest that branched-chain fatty acids themselves can have inhibitory effects on certain enzymes in fatty acid metabolism[10][13]. The accumulation of **trans-27-methyloctacos-2-enoyl-CoA** or its metabolites could potentially lead to feedback inhibition.

Conclusion and Future Directions

The enzymatic landscape for the metabolism of **trans-27-methyloctacos-2-enoyl-CoA** is dominated by trans-2-enoyl-CoA reductase (TECR) in the context of VLCFA elongation and potentially by enoyl-CoA hydratases (ECH) in degradative pathways. A significant knowledge gap exists regarding the specific kinetic parameters of these enzymes with this particular very-long-chain branched-chain substrate.

Future research should focus on:

- **Biochemical Characterization:** Detailed kinetic studies of purified TECR and ECH isoforms with a range of VLCFA substrates, including branched-chain variants, are necessary to build a comprehensive understanding of their substrate specificity and catalytic efficiency.
- **Development of Specific Assays:** Optimization of assay conditions, particularly for solubilizing very-long-chain substrates, is crucial for obtaining reliable kinetic data.
- **Inhibitor Screening:** The identification of specific inhibitors for TECR and ECH acting on VLCFAs would be invaluable for both research purposes and as potential therapeutic leads for diseases associated with aberrant VLCFA metabolism.

This guide provides a framework for understanding the current knowledge and directs future investigations into the enzymatic processing of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Entity - GO:0004300 [biokb.lcsb.uni.lu]
- 6. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA methyltransferase by microbial inhibitors and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of enzymes acting on "trans-27-methyloctacos-2-enoyl-CoA"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15599313#comparative-analysis-of-enzymes-acting-on-trans-27-methyloctacos-2-enoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com